3-Chloro-5-fluoro-2-nitropyridine
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Overview
Description
3-Chloro-5-fluoro-2-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-nitropyridine typically involves the nitration of 3-chloro-5-fluoropyridine. One common method includes the reaction of 3-chloro-5-fluoropyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 3-chloro-5-fluoro-2-aminopyridine.
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
3-Chloro-5-fluoro-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-nitropyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-5-nitropyridine
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Chloro-5-nitropyridine-3-carbonitrile
- 2-Chloro-3-nitropyridine
- 5-Chloro-2-nitropyridine
- 4-Chloro-3-nitropyridine
- 2-Chloro-4-nitropyridine
Uniqueness
3-Chloro-5-fluoro-2-nitropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties. The combination of these substituents with the nitro group enhances the compound’s reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C5H2ClFN2O2 |
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Molecular Weight |
176.53 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2-nitropyridine |
InChI |
InChI=1S/C5H2ClFN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H |
InChI Key |
VGHKMAWDEZYWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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